molecular formula C19H19NO3 B13357414 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate

2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate

Cat. No.: B13357414
M. Wt: 309.4 g/mol
InChI Key: DGUTVDACCHMXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a dimethylamino group, a benzoyl group, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of 4-(Dimethylamino)benzoyl chloride with 5-methylphenyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of acrylates often involves continuous flow processes to ensure high efficiency and yield. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can achieve excellent conversions within a short reaction time . This method minimizes the formation of unwanted side products and allows for the efficient handling of the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The dimethylamino group can interact with various molecular targets, leading to changes in the physical properties of the polymer. For example, the ionization of the dimethylamino group can alter the hydrophilicity of the polymer, making it responsive to pH changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is unique due to the presence of both the dimethylamino and benzoyl groups, which provide distinct chemical properties. These groups contribute to its ability to form polymers with specific responses to environmental stimuli, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

[2-[4-(dimethylamino)benzoyl]-5-methylphenyl] prop-2-enoate

InChI

InChI=1S/C19H19NO3/c1-5-18(21)23-17-12-13(2)6-11-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3

InChI Key

DGUTVDACCHMXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.